

Crystal Structure of 2-Amino-4-methylpyrimidine-5-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-methylpyrimidine-5-carbonitrile

Cat. No.: B093160

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the crystal structure analysis of **2-Amino-4-methylpyrimidine-5-carbonitrile**. Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive crystal structure for **2-Amino-4-methylpyrimidine-5-carbonitrile** has not been reported. Consequently, this document outlines the generalized experimental protocols and data presentation formats that would be employed in such an analysis. The guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this compound or similar pyrimidine derivatives.

Introduction

2-Amino-4-methylpyrimidine-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to biologically active pyrimidine scaffolds. Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and informing drug formulation strategies. X-ray

crystallography remains the gold standard for determining crystal structures with atomic resolution. This guide details the typical workflow and data interpretation involved in such an analysis.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution and refinement.

Synthesis and Crystallization

A common synthetic route to 2-amino-4-substituted-pyrimidine-5-carbonitriles involves a three-component reaction. While specific details for the title compound are not available, a general approach often utilizes the reaction of an α -cyanoketone, a carboxaldehyde, and guanidine in a one-pot synthesis.

Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. This is a critical and often challenging step. Common crystallization techniques include:

- Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
- Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution.
- Cooling Crystallization: A saturated solution of the compound is slowly cooled to induce crystallization.

The choice of solvent and crystallization method is empirical and requires screening of various conditions.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The integrated intensities of the diffraction spots are then used to solve the phase problem and generate an initial electron density map. This map is interpreted to build an initial model of the molecular structure.

The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Data Presentation

Crystallographic data for a novel structure are typically presented in a standardized format. The following tables provide a template for the key quantitative information that would be expected from a crystal structure analysis of **2-Amino-4-methylpyrimidine-5-carbonitrile**.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₆ H ₆ N ₄
Formula Weight	134.14 g/mol
Temperature	e.g., 100(2) K
Wavelength	e.g., 0.71073 Å (Mo Kα)
Crystal System	e.g., Monoclinic
Space Group	e.g., P2 ₁ /c
Unit Cell Dimensions	
a	e.g., X.XXXX(X) Å
b	e.g., Y.YYYY(Y) Å
c	e.g., Z.ZZZZ(Z) Å
α	90°
β	e.g., XX.XXX(X)°
γ	90°
Volume	e.g., VVV.V(V) Å ³
Z	e.g., 4
Density (calculated)	e.g., D.DDD Mg/m ³
Absorption Coefficient	e.g., μ.μμμ mm ⁻¹
F(000)	e.g., FFF
Crystal Size	e.g., 0.XX x 0.YY x 0.ZZ mm ³
θ range for data collection	e.g., 0.00 to 00.00°
Index ranges	h, k, l ranges
Reflections collected	e.g., NNNN
Independent reflections	e.g., MMMM [R(int) = R.RRRR]

Completeness to $\theta = 00.00^\circ$	e.g., 99.X %
Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	Data / Restraints / Params
Goodness-of-fit on F^2	e.g., G.GGG
Final R indices [$I > 2\sigma(I)$]	$R_1 = R.RRRR$, $wR_2 = R.RRRR$
R indices (all data)	$R_1 = R.RRRR$, $wR_2 = R.RRRR$
Largest diff. peak and hole	e.g., P.PPP and -H.HHH e. \AA^{-3}

Table 2: Selected Bond Lengths (\AA)

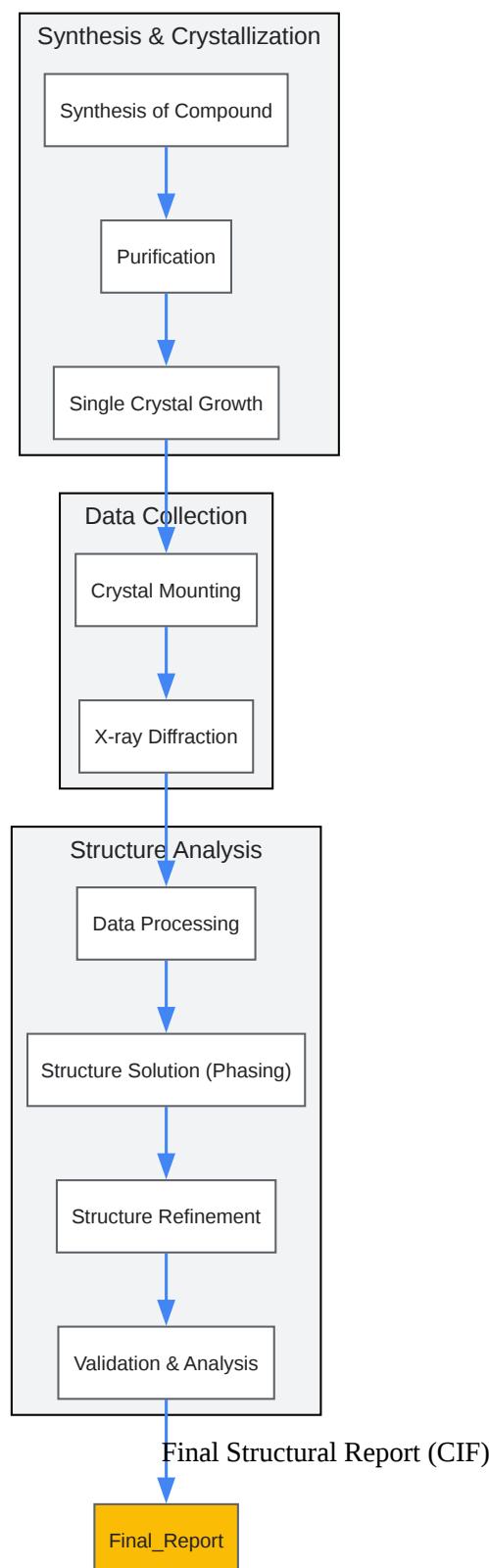

Atom 1	Atom 2	Length (\AA)
N1	C2	e.g., 1.XXX(X)
C2	N3	e.g., 1.XXX(X)
N3	C4	e.g., 1.XXX(X)
C4	C5	e.g., 1.XXX(X)
C5	C6	e.g., 1.XXX(X)
C6	N1	e.g., 1.XXX(X)
C2	N7 (Amino)	e.g., 1.XXX(X)
C4	C8 (Methyl)	e.g., 1.XXX(X)
C5	C9 (Cyano)	e.g., 1.XXX(X)
C9	N10 (Cyano)	e.g., 1.XXX(X)

Table 3: Selected Bond Angles ($^\circ$)

Atom 1	Atom 2	Atom 3	Angle (°)
C6	N1	C2	e.g., 1XX.X(X)
N1	C2	N3	e.g., 1XX.X(X)
C2	N3	C4	e.g., 1XX.X(X)
N3	C4	C5	e.g., 1XX.X(X)
C4	C5	C6	e.g., 1XX.X(X)
C5	C6	N1	e.g., 1XX.X(X)
N1	C2	N7	e.g., 1XX.X(X)
N3	C2	N7	e.g., 1XX.X(X)
N3	C4	C8	e.g., 1XX.X(X)
C5	C4	C8	e.g., 1XX.X(X)
C4	C5	C9	e.g., 1XX.X(X)
C6	C5	C9	e.g., 1XX.X(X)
C5	C9	N10	e.g., 1XX.X(X)

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for crystal structure analysis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Crystal Structure of 2-Amino-4-methylpyrimidine-5-carbonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093160#crystal-structure-analysis-of-2-amino-4-methylpyrimidine-5-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com